molecular formula C10H16O2 B13074989 2-(Ethoxymethylidene)-4-methylcyclohexan-1-one

2-(Ethoxymethylidene)-4-methylcyclohexan-1-one

Cat. No.: B13074989
M. Wt: 168.23 g/mol
InChI Key: ZUWOIAQXNSLKNC-CLFYSBASSA-N
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Description

2-(Ethoxymethylidene)-4-methylcyclohexan-1-one is a cyclohexanone derivative featuring an ethoxymethylidene substituent at the 2-position and a methyl group at the 4-position. This reaction typically involves base-catalyzed condensation to form α,β-unsaturated ketones, a strategy employed in the synthesis of photoinitiators and chemosensors . The ethoxymethylidene group likely enhances electron delocalization, influencing reactivity and photophysical properties.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2Z)-2-(ethoxymethylidene)-4-methylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-3-12-7-9-6-8(2)4-5-10(9)11/h7-8H,3-6H2,1-2H3/b9-7-

InChI Key

ZUWOIAQXNSLKNC-CLFYSBASSA-N

Isomeric SMILES

CCO/C=C\1/CC(CCC1=O)C

Canonical SMILES

CCOC=C1CC(CCC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the condensation of 4-methylcyclohexanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of advanced purification techniques, such as chromatography, may also be implemented to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines, thiols.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 2-(ethoxymethylidene)-4-methylcyclohexan-1-one is its role as a building block in the synthesis of heterocyclic compounds. It has been utilized in reactions with 5-aminotetrazole to produce novel azaheterocycles, which have shown promise in medicinal chemistry . The interaction of this compound with various nucleophiles leads to the formation of complex structures, highlighting its utility in organic synthesis.

Case Study: Synthesis of Pyrimidine Derivatives

In a notable study, this compound was reacted with 5-aminotetrazole under reflux conditions, resulting in the formation of ethyl 2-azido-4-alkylpyrimidine-5-carboxylates. These derivatives exhibited significant biological activity, suggesting their potential as pharmaceutical agents .

The compound has also been investigated for its biological properties. Research indicates that derivatives synthesized from this compound possess various pharmacological activities, including antibacterial and antiviral effects.

Antibacterial Properties

In studies focusing on antibacterial activity, derivatives of this compound have been tested against several strains of bacteria, including both gram-positive and gram-negative organisms. The results demonstrated effective inhibition, indicating potential applications in developing new antimicrobial agents .

Antiviral Activity

Additionally, some derivatives have shown antiviral properties against herpes simplex virus (HSV), further emphasizing the compound's significance in medicinal chemistry . The synthesis of pyrimidine derivatives from this compound has been linked to enhanced antiviral activity, making it a candidate for further pharmacological exploration.

Material Science Applications

Beyond biological applications, this compound is also explored in material science, particularly in the formulation of curable epoxy resins.

Case Study: Epoxy Resin Composition

A patent describes a curable epoxy resin composition that incorporates compounds like this compound as part of its curing agents. This application is crucial for producing coatings and materials that require rapid curing under various environmental conditions . The inclusion of this compound enhances the physical properties and performance of epoxy resins, making them suitable for construction and civil engineering applications.

Data Summary Table

Application AreaDetails
Synthesis Building block for heterocycles; reactions with nucleophiles leading to complex structures
Biological Activity Antibacterial and antiviral properties; derivatives tested against multiple bacterial strains
Material Science Used in curable epoxy resins; enhances physical properties for coatings and construction materials

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-(Ethoxymethylidene)-4-methylcyclohexan-1-one, highlighting structural differences, synthesis methods, and applications:

Compound Substituents Synthesis Method Key Applications/Properties Reference
(2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one Phenylamino and p-tolyl groups at C2 Mannich reaction (4-methylcyclohexan-1-one + aniline + 4-methylbenzaldehyde) Model for β-amino carbonyl studies; characterized via NMR, IR, and mass spectrometry
CM1: 2,6-di((E)-benzylidene)-4-methylcyclohexan-1-one Two benzylidene groups at C2 and C6 Knoevenagel condensation Fluorescent chemosensor for Cd²⁺; detection limit 19.25 nM; reversible with EDTA
2-[(4-methoxyphenyl)methylidene]cyclohexan-1-one 4-methoxyphenyl group at C2 Aldehyde-cyclohexanone condensation Structural analog with electron-donating methoxy group; potential photophysical applications
Donor-acceptor photoinitiators (e.g., 4H-pyranylidene derivatives) 4H-pyranylidene (donor) and 4-methylcyclohexan-1-one (acceptor) Knoevenagel condensation Two-photon absorption (2PA) for laser printing; tunable electronic properties
4-(Dimethylamino)cyclohexan-1-one hydrochloride Dimethylamino group at C4 Functionalization of cyclohexanone Pharmaceutical intermediate; enhanced solubility due to quaternary ammonium formation

Key Observations:

Synthetic Strategies: Knoevenagel condensation is widely used for introducing α,β-unsaturated substituents (e.g., benzylidene, ethoxymethylidene) to cyclohexanone . Mannich reactions are preferred for β-amino carbonyl derivatives, involving amines and aldehydes .

Substituent Effects :

  • Electron-donating groups (e.g., ethoxy, methoxy) enhance conjugation and fluorescence, as seen in chemosensors like CM1 .
  • Bulkier groups (e.g., p-tolyl in Mannich bases) may sterically hinder reactivity but improve crystallinity for characterization .

Applications: Chemosensors: CM1's benzylidene groups enable selective Cd²⁺ detection via fluorescence quenching . Photoinitiators: Donor-acceptor systems (e.g., 4H-pyranylidene derivatives) exhibit strong 2PA for advanced laser applications .

Research Findings and Data

  • Fluorescence Properties : CM1 shows a 1:2 binding stoichiometry with Cd²⁺, confirmed by Job’s plot and DFT calculations. Its detection limit (19.25 nM) surpasses many analogs .
  • Two-Photon Absorption : Photoinitiators with 4-methylcyclohexan-1-one acceptors achieve 2PA cross-sections >500 GM, critical for high-resolution 3D printing .
  • Steric and Electronic Tuning: Substituents like ethoxymethylidene could optimize donor-acceptor balance in photoinitiators, as demonstrated by pyranylidene derivatives .

Biological Activity

Overview

2-(Ethoxymethylidene)-4-methylcyclohexan-1-one is an organic compound that belongs to the cyclohexanone class. Its unique structure, characterized by an ethoxymethylidene group attached to the cyclohexanone ring, imparts distinctive chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis methods, and relevant research findings.

PropertyValue
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name (2Z)-2-(ethoxymethylidene)-4-methylcyclohexan-1-one
InChI Key ZUWOIAQXNSLKNC-CLFYSBASSA-N

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4-methylcyclohexanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions, followed by distillation or recrystallization for product isolation.

Research indicates that this compound may exhibit several biological activities due to its ability to interact with various biomolecules. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties : Investigations suggest it could possess antimicrobial effects against certain pathogens.

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluated the antioxidant capacity of similar compounds and found that derivatives containing the ethoxymethylidene moiety exhibited significant radical scavenging activity . This suggests potential applications in preventing oxidative damage in biological systems.
  • Antimicrobial Evaluation : Research into related compounds has shown promising antimicrobial properties. For instance, derivatives with similar structural features demonstrated effectiveness against various bacterial strains, indicating that this compound may have similar effects .
  • Pharmacological Potential : Investigations into structurally related compounds have highlighted their potential as therapeutic agents in treating inflammatory diseases and infections due to their bioactive properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds containing the ethoxymethylidene group:

CompoundBiological Activity
Ethyl 2-ethoxymethylidenecyanoacetateAntimicrobial and anti-inflammatory effects
2-(Ethoxymethylidene)-3-oxo estersAntioxidant properties

These comparisons underscore the unique biological profile of this compound, particularly its potential for enzyme modulation and antioxidant activity.

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